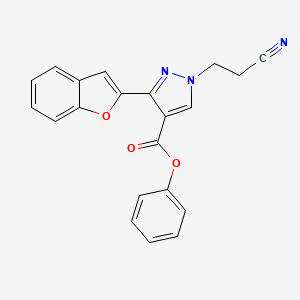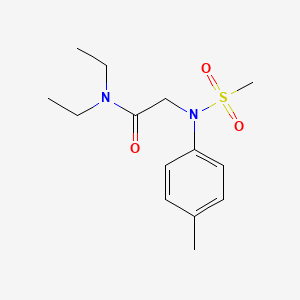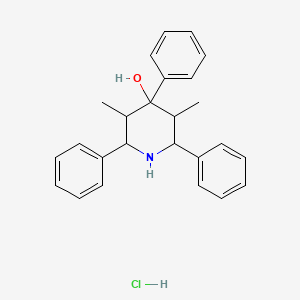
phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, also known as PBF-509, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBF-509 belongs to the class of pyrazole derivatives and has been found to exhibit promising results in various studies.
作用机制
The mechanism of action of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, this compound has been found to improve cognitive function and protect neurons from oxidative stress.
实验室实验的优点和局限性
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards certain enzymes and receptors. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the research of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to elucidate its mechanism of action. Additionally, this compound has been found to exhibit neuroprotective properties, and further studies are needed to determine its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, this compound has been found to exhibit anti-inflammatory properties, and future studies could explore its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis.
合成方法
The synthesis of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate involves a multi-step process that includes the reaction of 2-cyanoethyl bromide with 1-benzofuran-2-yl hydrazine, followed by the reaction with phenyl pyruvic acid and finally the esterification with 4-bromobenzoic acid. The final product obtained is this compound, which is a white crystalline powder.
科学研究应用
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In various studies, this compound has demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in different animal models. Additionally, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-11-6-12-24-14-17(21(25)26-16-8-2-1-3-9-16)20(23-24)19-13-15-7-4-5-10-18(15)27-19/h1-5,7-10,13-14H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEVMCQOQWDXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)


![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)
